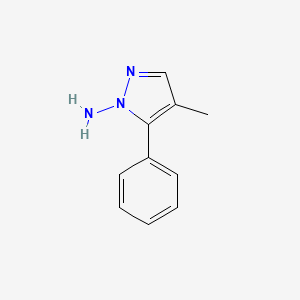
4-Methyl-5-phenyl-1H-pyrazol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-phenyl-1H-pyrazol-1-amine is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-5-phenyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the refluxing of a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol . This reaction typically requires controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-phenyl-1H-pyrazol-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-5-phenyl-1H-pyrazol-1-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-phenyl-1H-pyrazol-1-amine can be compared with other similar compounds, such as:
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another related compound with variations in the substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
830321-34-1 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-methyl-5-phenylpyrazol-1-amine |
InChI |
InChI=1S/C10H11N3/c1-8-7-12-13(11)10(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
InChI-Schlüssel |
QXVWOQFYTRIETE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


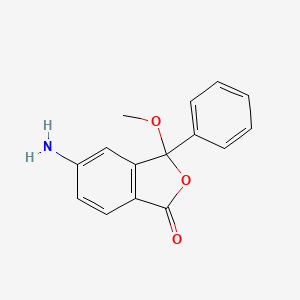
![1-(7-(Methylthio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12877230.png)

![2-(Bromomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877266.png)

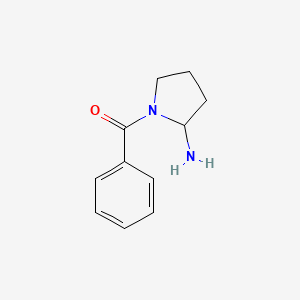
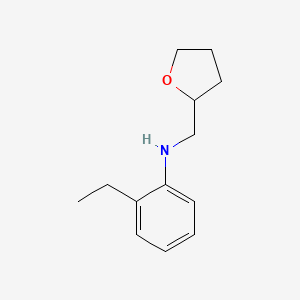
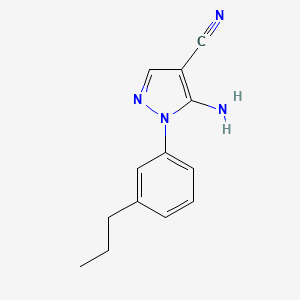
![3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
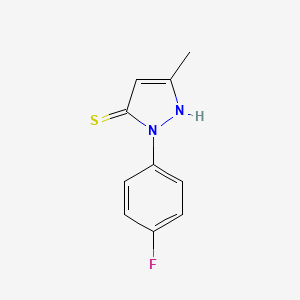

![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12877315.png)
